molecular formula C8H7NS B1619843 3-Methyl-1,2-benzisothiazole CAS No. 6187-89-9

3-Methyl-1,2-benzisothiazole

Cat. No. B1619843
CAS RN: 6187-89-9
M. Wt: 149.21 g/mol
InChI Key: DAEGDNYLKMKZRG-UHFFFAOYSA-N
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Description

3-Methyl-1,2-benzisothiazole (3-MBT) is a heterocyclic aromatic compound that has been widely studied in the scientific research community due to its interesting and unique properties. It is a versatile compound that can be used in a variety of applications, including synthesizing other compounds, as a catalyst, and as a biochemical reagent. In

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Methyl-1,2-benzisothiazole can be obtained from 2-(alkylthio)phenyl-substituted oximes. This process occurs under mild conditions, especially when a t-butylthio function is anti to the leaving group at oxime-nitrogen and S—N overlap is unrestricted by ring-strain in the transition-state (Lawson, 1982).

Biological and Pharmacological Properties

  • 1,2-benzisothiazole derivatives, including 3-Methyl-1,2-benzisothiazole, show potential in biological applications. For instance, some derivatives have demonstrated antibacterial and antifungal properties, especially against Gram-positive bacteria and yeasts (Vicini et al., 2002).

Applications in Organic Chemistry

  • 3-Methyl-1,2-benzisothiazole is used in the formation of various organic compounds. It has been involved in reactions leading to the creation of polycyclic compounds, showing versatility in organic synthesis (Carrington et al., 1972).

properties

IUPAC Name

3-methyl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEGDNYLKMKZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210853
Record name 1,2-Benzisothiazole, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2-benzisothiazole

CAS RN

6187-89-9
Record name 1,2-Benzisothiazole, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006187899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-benzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
DEL Carrington, K Clarke, CG Hughes… - Journal of the Chemical …, 1972 - pubs.rsc.org
Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate exists as a mixture of two tautomers which decomposes to (1,2-benz-isothiazol-3-yl)acetonitrile (85%) when heated in dimethyl sulphoxide. …
Number of citations: 7 0-pubs-rsc-org.brum.beds.ac.uk
FA Davis, JC Towson, DB Vashi… - The Journal of …, 1990 - ACS Publications
The synthesis, properties, and reactions of 3-substituted 1, 2-benzisothiazole 1, 1-dioxide oxides 8, highly stable examples of 3, 3-disubstituted iV-sulfonyloxaziridines 3, are described. …
Number of citations: 97 0-pubs-acs-org.brum.beds.ac.uk
DW Brown, M Sainsbury - thieme-connect.com
Two isomeric forms of benzisothiazole are known, depending on the position of the ring fusion. Benz [d] isothiazole is better known as 1, 2-benzisothiazole (1) and benz [c] isothiazole …
K Clarke, CG Hughes, RM Scrowston - Journal of the Chemical …, 1973 - pubs.rsc.org
Treatment of o-mercaptoacetophenone oxime with polyphosphoric acid gives a mixture of 2-methylbenzothiazole, resulting from Beckmann rearrangement of the oxime prior to …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
RA Gillham - 1969 - thesis.library.caltech.edu
The synthesis of 3-bromomethyl-1,2-benzisothiazole and its 5- and 7-methoxy derivatives has been accomplished. In alkylation reactions, these bromides were found to behave much …
Number of citations: 3 thesis.library.caltech.edu
JR Stowers - 1983 - elibrary.ru
The synthesis of 1, 2-benzothiazepine 1, 1-dioxides by the reaction of 1, 2-benzisothiazole 1, 1-dioxides with ynamines was studied. The reaction mechanism for the formation of the …
Number of citations: 0 elibrary.ru
K Clarke, B Gleadhill, S RM - 1979 - pascal-francis.inist.fr
Keyword (fr) ACTIVITE BIOLOGIQUE COMPOSE BICYCLIQUE HETEROCYCLE SOUFRE AZOTE REACTION THERMIQUE HETEROCYCLE OXYGENE SOUFRE AZOTE …
Number of citations: 3 pascal-francis.inist.fr
K CLARKE, B GLEADHILL, S RM - 1980 - pascal-francis.inist.fr
Keyword (fr) SUBSTITUTION ELECTROPHILE PREPARATION HETEROCYCLE SOUFRE AZOTE COMPOSE BICYCLIQUE BROMATION NITRATION ORIENTATION REACTION …
Number of citations: 0 pascal-francis.inist.fr
T Vitali, E Gaetani, F Ronchini, M Nardelli… - Journal of the Chemical …, 1977 - pubs.rsc.org
The ir, uv, nmr, and mass spectra, and X-ray crystal structure analysis of the title compound are given. Crystals are orthorhombic, with a= 14.100(6), b= 12.461(7), c= 4.972(2)Å, space …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
D Doepp, P Lauterfeld, M Schneider, D Schneider… - …, 2001 - thieme-connect.com
Various areno [d] annulated 3-mono-and 3, 3-disubstituted 2, 3-dihydro-[1, 2] benzisothiazole 1, 1-dioxides undergo a facile rearrangement into the corresponding 2, 3-dihydro-2-…

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